

Comparative Guide: Reactivity & Performance of NMP vs. 5,5-Difluoro-NMP

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Compound of Interest

Compound Name: *5,5-Difluoro-1-methyl-2-pyrrolidinone*

Cat. No.: *B12831547*

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Executive Analysis: Divergent Utility

The core distinction between these two molecules lies in their chemical stability and intended application. NMP is designed for inertness (solvent), whereas 5,5-DF-NMP exhibits reactivity (synthetic building block) due to the electronic perturbation of the amide system by the

-fluorine atoms.

Feature	NMP (Standard)	5,5-Difluoro-NMP
CAS Registry	872-50-4	Specialized Synthesis (See Ref 1)
Primary Role	Polar Aprotic Solvent	Reactive Intermediate / Fluorinated Scaffold
Electronic State	Electron-rich Nitrogen (Amide Resonance)	Electron-deficient Nitrogen (Inductive Withdrawal)
Hydrolytic Stability	High (pH 2–10 stable)	Low (Susceptible to -acyl hemiaminal hydrolysis)
Key Hazard	Reprotoxic (REACH Restricted)	Potential HF evolution / Skin permeation

Structural & Electronic Comparison

The introduction of two fluorine atoms at the C5 position (adjacent to the nitrogen) fundamentally alters the molecular orbital landscape.

The Fluorine Effect (Inductive vs. Resonance)

In NMP, the nitrogen lone pair donates electron density into the carbonyl (C=O) system, creating the stable amide resonance. In 5,5-DF-NMP, the strong inductive effect (-I) of the gem-difluoro group at C5 pulls electron density away from the nitrogen.

- Consequence 1 (Reduced Basicity): The nitrogen becomes significantly less nucleophilic.
- Consequence 2 (Electrophilic Activation): The C5 position becomes anomeric. The C5-N bond possesses characteristics of a hemiaminal, making it susceptible to nucleophilic attack or hydrolysis, ultimately converting the ring into N-methylsuccinimide.

Visualization: Electronic Perturbation & Stability

The following diagram illustrates the structural difference and the destabilizing inductive vector in 5,5-DF-NMP.

Figure 1: Structural comparison showing the hydrolytic instability of the 5,5-difluoro isomer.



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Reactivity Profile & Experimental Data

Hydrolysis and Ring Opening

- NMP: Highly resistant to hydrolysis.[1] It requires strong acid/base and high temperatures to open the ring to 4-(methylamino)butyric acid.
- 5,5-DF-NMP: The

moiety is chemically equivalent to a masked carbonyl. Under aqueous or acidic conditions, the fluorine atoms are displaced, converting the

group into a

group.

- Reaction: 5,5-DF-NMP +

N-Methylsuccinimide + 2HF.

- Implication: 5,5-DF-NMP cannot be used as a solvent in the presence of moisture or protic nucleophiles.

Synthetic Utility (Michael Acceptor Precursor)

While NMP is inert, 5,5-DF-NMP (and its unsaturated analog, 5,5-difluoro-3-pyrrolin-2-one) acts as a potent electrophile.

- Data Point: Fuchigami et al. demonstrated that the unsaturated derivative undergoes Diels-Alder reactions and Michael additions with high efficiency, a reactivity profile completely absent in NMP [1].

Isomer Note (3,3-Difluoro-NMP)

Researchers often confuse 5,5-DF-NMP with 3,3-difluoro-NMP (fluorines alpha to carbonyl).

- 3,3-Difluoro-NMP: Stable, used in medicinal chemistry to block metabolic oxidation.
- 5,5-Difluoro-NMP: Reactive, used to generate succinimide derivatives or specific fluorinated heterocycles.
- Verification: Check your target structure. If fluorines are next to CN1C=CC(=O)N1, it is the stable 3,3-isomer. If next to CN1C=CC(F)C(F)=N1, it is the reactive 5,5-isomer described here.

Experimental Protocols

Protocol A: Synthesis of 5,5-Difluoro-NMP (Anodic Fluorination)

Since 5,5-DF-NMP is not a standard catalog solvent, it must be synthesized. The most authoritative method is the electrochemical fluorination of N-methyl-2-cyanopyrrole.

Reagents:

- Starting Material: 1-Methyl-2-pyrrolicarbonitrile (2-cyano-1-methylpyrrole).
- Solvent/Electrolyte:
(Triethylamine pentahydrofluoride) in Acetonitrile (MeCN).
- Equipment: Undivided electrolysis cell, Platinum (Pt) electrodes.

Workflow:

- Preparation: Dissolve 1-methyl-2-pyrrolicarbonitrile (5 mmol) in MeCN (20 mL) containing (Supporting electrolyte/Fluorine source).
- Electrolysis: Perform constant potential electrolysis (approx. 1.3–1.5 V vs. SCE) or constant current ().
 - Mechanism:[2] The anodic oxidation generates a cation radical at the pyrrole ring, which is trapped by fluoride ions.
- Workup: After passing 2.5–3.0 F/mol of electricity, neutralize the solution with aqueous .
- Extraction: Extract with Dichloromethane (DCM). Dry over .
- Purification: The crude product contains the acetal-like 5,5-difluoro intermediate. Purification via silica gel chromatography must be rapid to avoid hydrolysis.

Yield: Expect 50–70% conversion to the fluorinated lactam depending on current density [1].

Visualization: Synthesis Pathway

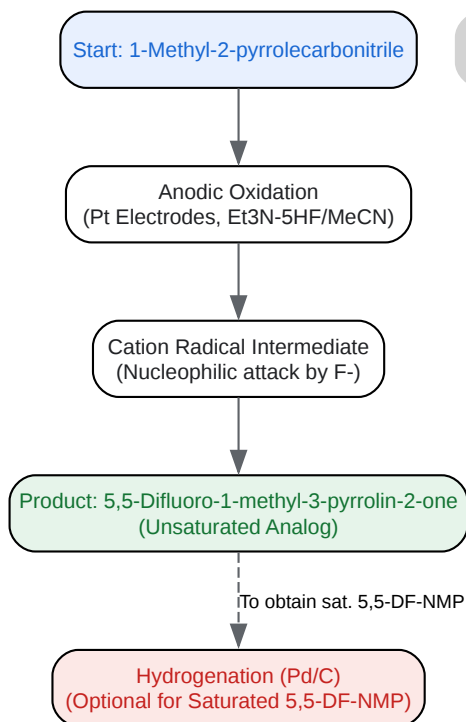


Figure 2: Electrochemical synthesis pathway for 5,5-difluoro-NMP derivatives.

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Safety & Handling Comparison

Parameter	NMP	5,5-Difluoro-NMP
Skin Permeation	High (Carrier solvent)	High (Likely carrier + Fluoride donor)
Inhalation	Respiratory Irritant	Potential HF release upon mucosal contact
Metabolism	Oxidizes to 5-hydroxy-NMP	Hydrolyzes to Succinimide + Fluoride ions
PPE Requirement	Butyl Rubber Gloves	Double-glove (Laminate) + Fume Hood

Critical Safety Warning: 5,5-DF-NMP can liberate Hydrogen Fluoride (HF) upon contact with moisture or during metabolic breakdown. Standard NMP safety protocols are insufficient. Calcium gluconate gel should be available when handling the fluorinated analog.

References

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